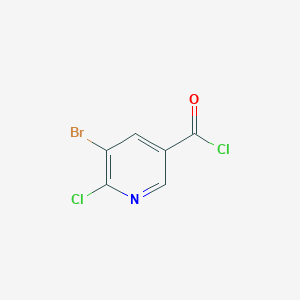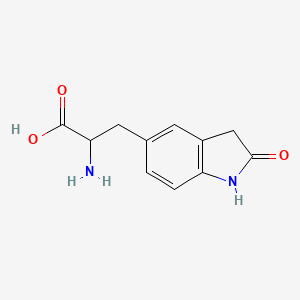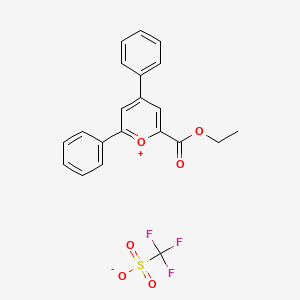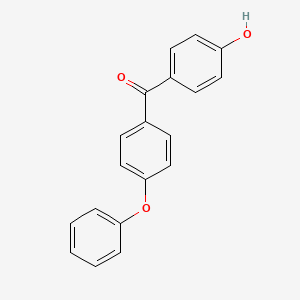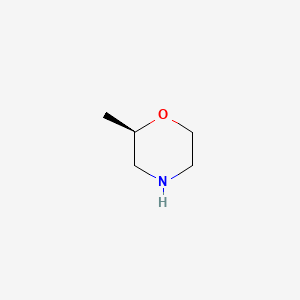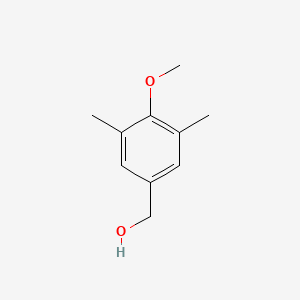
(4-Methoxy-3,5-dimethylphenyl)methanol
Overview
Description
(4-Methoxy-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C10H14O2. It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with a methanol group (-CH2OH). This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3,5-dimethylphenyl)methanol typically involves the reduction of the corresponding aldehyde, (4-Methoxy-3,5-dimethylbenzaldehyde), using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the aldehyde precursor. This method is advantageous due to its scalability and efficiency. The reaction is typically conducted in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (4-Methoxy-3,5-dimethylbenzaldehyde) or (4-Methoxy-3,5-dimethylbenzoic acid) depending on the oxidizing agent used.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Hydrobromic acid (HBr) in acetic acid.
Major Products Formed:
Oxidation: (4-Methoxy-3,5-dimethylbenzaldehyde), (4-Methoxy-3,5-dimethylbenzoic acid).
Reduction: (4-Methoxy-3,5-dimethylphenyl)methane.
Substitution: (4-Bromo-3,5-dimethylphenyl)methanol.
Scientific Research Applications
(4-Methoxy-3,5-dimethylphenyl)methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of (4-Methoxy-3,5-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- (4-Ethoxy-3,5-dimethylphenyl)methanol
- (3,4-Dimethoxyphenyl)methanol
- Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Comparison: (4-Methoxy-3,5-dimethylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to (4-Ethoxy-3,5-dimethylphenyl)methanol, the methoxy group in this compound provides different reactivity and solubility characteristics. Similarly, the presence of multiple methoxy groups in Tris(4-methoxy-3,5-dimethylphenyl)phosphine results in different catalytic properties .
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5,11H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUJBWNLLNTOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


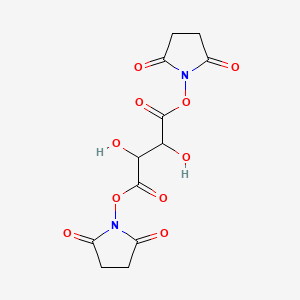
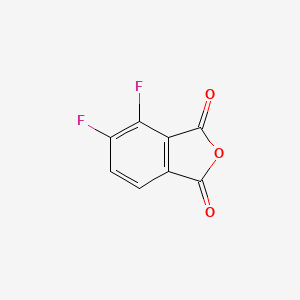

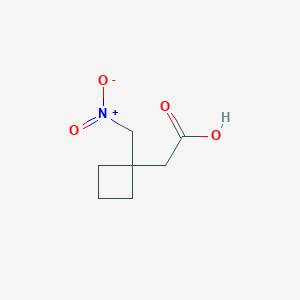

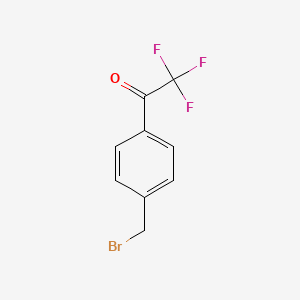
![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)
![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)
